molecular formula C25H30N4O5 B2643908 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-35-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2643908
CAS No.: 921924-35-8
M. Wt: 466.538
InChI Key: IABYYAQHGXIQGR-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 921924-35-8) is a bis-substituted oxalamide compound of significant interest in medicinal chemistry and pharmacological research, with a molecular formula of C25H30N4O5 and a molecular weight of 466.5 g/mol . Its structure incorporates a benzo[d][1,3]dioxole moiety, a group recurrent in bioactive molecules and flavorants, and a morpholinoethyl-indoline group, which may enhance solubility and metabolic stability compared to simpler alkyl chains . This unique architecture makes it a valuable scaffold for various scientific investigations. Research into this compound and its structural analogues indicates promising biological activities. Studies suggest that similar compounds exhibit antitumor properties, demonstrating an ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The benzo[d][1,3]dioxole ring is also associated with antioxidant activity, which has implications for protecting cells from oxidative stress-related damage, a factor in diseases like cancer and neurodegenerative disorders . Furthermore, the oxalamide functional group can form hydrogen bonds with biological targets, and the compound may act as an enzyme inhibitor, potentially interfering with specific kinases or other enzymes involved in disease progression . The mechanism of action is thought to involve interactions with cellular receptors to influence signaling pathways and possibly the modulation of gene expression related to cell cycle regulation . This compound is intended for non-human research applications only, serving as a critical biochemical probe for studying enzyme interactions, cellular processes, and as a building block in organic synthesis and medicinal chemistry for the development of novel therapeutic agents . It is not approved for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-28-7-6-19-13-18(3-4-20(19)28)21(29-8-10-32-11-9-29)15-27-25(31)24(30)26-14-17-2-5-22-23(12-17)34-16-33-22/h2-5,12-13,21H,6-11,14-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABYYAQHGXIQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its stability and bioactivity, alongside an oxalamide structure that allows for versatile modifications. Its molecular formula is C21H25N3O6C_{21}H_{25}N_{3}O_{6}, with a molecular weight of 425.45 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can possess significant antitumor properties. For instance, derivatives of benzo[d][1,3]dioxole have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a series of derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
  • Antioxidant Properties : The presence of the benzo[d][1,3]dioxole ring is associated with antioxidant activity. This has implications for protecting cells from oxidative stress-related damage, which is a contributing factor in various diseases including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : The oxalamide functional group may interact with specific enzymes involved in metabolic pathways. Preliminary studies suggest that this compound could inhibit certain enzymes linked to disease processes, although detailed mechanisms remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Modulation of Gene Expression : Some studies suggest that compounds with similar structures can affect gene expression related to cell cycle regulation and apoptosis.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antitumor Evaluation : A study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their effects on human cancer cell lines. Compounds similar to this compound showed IC50 values indicating significant cytotoxicity against breast and lung cancer cells .
  • Oxidative Stress Reduction : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects.
  • Enzyme Inhibition Studies : Preliminary assays indicated that the compound might inhibit certain kinases involved in cancer progression, warranting further investigation into its therapeutic potential.

Data Summary Table

Biological ActivityObservationsReferences
AntitumorSignificant cytotoxicity against cancer cell lines
AntioxidantReduction in oxidative stress markers
Enzyme InhibitionPotential inhibition of kinases

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial activity of related compounds. A series of oxalamides were synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs demonstrated significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Neuropharmacological Effects

The indoline component of this compound suggests potential applications in neuropharmacology. Indoline derivatives have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression or anxiety. The morpholino group may enhance solubility and bioavailability, critical factors for central nervous system (CNS) drugs.

Case Studies

StudyFocusFindings
Antitumor ActivityCompounds with benzo[d][1,3]dioxole showed significant inhibition of cancer cell lines, suggesting potential as anticancer agents.
Antimicrobial EvaluationOxalamides exhibited strong antibacterial properties against multiple strains, indicating their therapeutic potential in infectious diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Key Structural Features

The oxalamide core (N1-C(=O)-C(=O)-N2) serves as a versatile scaffold for drug design. Substituents at the N1 and N2 positions dictate biological activity and pharmacokinetic properties. Below is a comparative analysis of structurally related oxalamides:

Table 1: Comparison of Oxalamide Derivatives
Compound Name (Source) N1 Substituent N2 Substituent Key Functional Groups Reported Activity/Stability
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-(1-methylindolin-5-yl)-2-morpholinoethyl Benzodioxole, morpholine Hypothesized kinase/G4 binder
BNM-III-170 () 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Halogen, guanidine CD4-mimetic antiviral agent
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, pyridine Umami agonist (FEMA 4233)
N1-(2-Aminoethyl)-N2-(benzodioxole derivative) () Benzo[d][1,3]dioxol-5-ylmethyl Polyaminoethyl chain Benzodioxole, amines c-Myc G-quadruplex binder

Metabolic Stability

    Q & A

    Q. How should crystallographic data be reported in publications?

    • Methodological Answer :
    • CIF Files : Deposit structures in the Cambridge Structural Database (CSD).
    • Tables : Include unit cell parameters, R-factors, and refinement details (e.g., SHELXL version) .
    • Figures : Mercury-rendered ORTEP diagrams with thermal ellipsoids at 50% probability .

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